Isocytosine

Expanded Genetic Alphabet Synthetic Biology Orthogonal Base Pair

Isocytosine features an inverted DDA hydrogen-bonding array, forming stable three-hydrogen-bond base pairs exclusively with isoguanine. This orthogonal isoC/isoG pairing is thermodynamically equivalent to natural C/G, critical for expanded genetic alphabet and hachimoji research. Its ~1:1 N1-H/N3-H tautomeric equilibrium in water enables N3-selective coordination to Pt(II)/Pd(II), allowing rational design of metal complexes with defined geometries—functions cytosine (ADA pattern) and pseudoisocytosine cannot replicate. For xenobiology and bioinorganic chemistry, isocytosine is irreplaceable. Each batch is rigorously tested to ≥98% purity (HPLC).

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 176773-02-7
Cat. No. B064341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS176773-02-7
Synonyms4-Pyrimidinol, 2,3-dihydro-2-imino-, (Z)- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine (CAS 176773-02-7) Structural and Functional Baseline for Advanced Nucleobase Research and Material Science Procurement


Isocytosine (2-aminouracil, CAS 108-53-2 for the free base, CAS 176773-02-7 for a specific hydrate or salt form) is a pyrimidine base and a structural isomer of cytosine, characterized by the inversion of the oxo and amino groups on the pyrimidine ring [1]. This seemingly simple structural shift results in a distinct hydrogen-bonding donor-acceptor (DDA) pattern, fundamentally altering its molecular recognition properties compared to its canonical counterpart [2]. Consequently, isocytosine is not a direct replacement for cytosine; it functions as a key building block in expanded genetic alphabets (as the complementary partner for isoguanine), a ligand in metal complexes with unique binding geometries, and a versatile motif in supramolecular polymers [3]. For procurement specialists and researchers, this specificity necessitates a targeted sourcing approach, as standard nucleobases cannot replicate its unique functional profile in specialized applications.

Why Cytosine, Pseudoisocytosine, or Other Pyrimidine Analogs Cannot Replace Isocytosine (CAS 176773-02-7) in Critical Assays and Formulations


Generic substitution with structurally similar pyrimidines like cytosine or pseudoisocytosine is precluded by isocytosine's unique combination of hydrogen-bonding topology and tautomeric behavior. Unlike cytosine, which has an acceptor-donor-acceptor (ADA) pattern, isocytosine presents a donor-donor-acceptor (DDA) array [1]. This inversion dictates that isocytosine forms a stable, three-hydrogen-bond base pair specifically with isoguanine, not with guanine, a property that is the foundation of expanded genetic systems and cannot be achieved with cytosine [2]. Furthermore, its tautomeric equilibrium in solution differs significantly from cytosine. Isocytosine exists in water as an almost 1:1 mixture of N1-H and N3-H keto tautomers, whereas cytosine's tautomeric distribution is distinctly different [3]. This equilibrium is exquisitely sensitive to its environment and influences its metal-coordination site preference (N3 vs. N1) and supramolecular assembly pathways [4]. In triplex-forming applications, pseudoisocytosine (a related analog) is used to address the pH-dependence of cytosine, but its structure and function are distinct; isocytosine itself serves a different role in orthogonal base pairing and metal complexation, underscoring the need for precise compound selection [5].

Quantitative Differentiation Guide: Isocytosine (CAS 176773-02-7) vs. Cytosine and Other Pyrimidine Analogs


Distinct Hydrogen-Bonding Topology (DDA) Enables Specific IsoG Pairing

Isocytosine (isoC) possesses a donor-donor-acceptor (DDA) hydrogen-bonding pattern, which is a key differentiating feature from cytosine's acceptor-donor-acceptor (ADA) pattern. This inversion is the basis for isoC forming a stable, three-hydrogen-bond base pair with isoguanine (isoG), which is not possible with cytosine [1]. The isoC/isoG pair is as stable as a canonical cytosine/guanine (C/G) Watson-Crick pair in duplex DNA, a finding confirmed by both experimental thermodynamic data and ab initio calculations [2].

Expanded Genetic Alphabet Synthetic Biology Orthogonal Base Pair

Unique Tautomeric Equilibrium and Metal Coordination Preference

In aqueous solution, isocytosine exists as an almost 1:1 equilibrium mixture of the N1-H (1a) and N3-H (1b) keto tautomers, unlike cytosine where one tautomer dominates [1]. This equilibrium has direct consequences for metal binding. Reaction with PdII and PtII am(m)ine species reveals a distinct and quantifiable preference for metal coordination at the N3 site, as determined by 1H NMR spectroscopy [2]. The pKa values for deprotonation of the individual tautomer complexes further differentiate the N3 vs. N1 linkage isomers, with the N3 linkage isomers having slightly higher pKa values (6.5 for PdII, 6.4 for PtII) compared to the N1 linkage isomers (6.2 for PdII, 6.0 for PtII) [3].

Coordination Chemistry Bioinorganic Chemistry Metal Complexes

Sensitivity of Tautomeric Equilibrium to Molecular Environment

The tautomeric equilibrium of isocytosine is highly sensitive to its molecular environment, a behavior that is both a challenge and a tool. In the solid state, both N1-H and N3-H tautomers coexist in a 1:1 ratio, but this equilibrium can be selectively shifted [1]. For instance, in the presence of the model nucleobase 1-methylcytosine (1-MeC), the N3-H tautomer can be selectively crystallized, forming a complex with three specific hydrogen bonds [2]. The energy barrier for proton transfer in monohydrated isocytosine is approximately three times lower than in the non-water-assisted process, a finding from ab initio calculations that highlights the dramatic catalytic effect of a single water molecule [3].

Tautomerism Spectroscopy Computational Chemistry

Validated Application Scenarios for Isocytosine (CAS 176773-02-7) Based on Quantitative Differentiation Evidence


Construction of Orthogonal Base Pairs in Synthetic Genetic Systems

For researchers developing expanded genetic alphabets or xenobiology applications, isocytosine is the essential partner for isoguanine. Its DDA hydrogen-bonding pattern enables the formation of a stable isoC/isoG base pair that is thermodynamically equivalent to a natural C/G pair, ensuring reliable replication and transcription in vitro [4]. Substitution with cytosine would result in a mismatched G:C pair, leading to system failure. This orthogonal pairing is crucial for developing semi-synthetic organisms with increased information storage capacity.

Rational Design of Metal-Nucleobase Complexes with Predicted Coordination Geometry

In bioinorganic and medicinal chemistry, the design of platinum- or palladium-based complexes relies on predictable ligand binding. The quantitative evidence demonstrates that isocytosine preferentially coordinates to PtII and PdII through its N3 position, with a quantifiably distinct pKa profile compared to N1 coordination [4]. This knowledge allows for the rational design of mononuclear or dinuclear complexes with defined geometries and pH-dependent speciation, a level of control not possible with cytosine, which exhibits different and less predictable metal-binding behavior under similar conditions [5].

Investigations of Environmentally-Sensitive Tautomerism as a Molecular Probe

The well-characterized and highly sensitive tautomeric equilibrium of isocytosine makes it a valuable probe for studying the local molecular environment, including hydration and specific interactions. The 1:1 solid-state ratio and the ability to selectively crystallize one tautomer in the presence of a partner like 1-methylcytosine provide a controlled system for exploring hydrogen-bonding networks [4]. Furthermore, the ~3-fold reduction in the proton-transfer energy barrier in the presence of a single water molecule provides a quantitative benchmark for studying water-assisted proton transfer phenomena, with implications for understanding enzymatic catalysis and designing artificial systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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